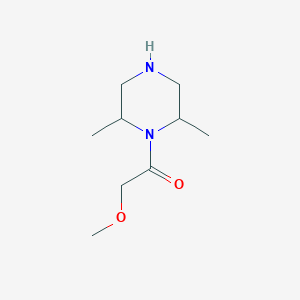

1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one can be achieved through several methods. One common approach involves the reaction of piperazine with N-haloacetyl-2,6-xylidine in an aqueous solvent containing an equimolar amount of hydrochloric acid. The reaction mixture is then subjected to a series of steps, including separation, neutralization, extraction, and crystallization, to obtain the desired product .

Industrial Production Methods

For industrial production, the process involves the reaction of piperazine with N-haloacetyl-2,6-xylidine in a molar ratio between 1:1 and 6:1 in an aqueous solvent. The reaction is carried out in the presence of hydrochloric acid, followed by separation of the solid formed, neutralization of the filtrate, extraction with a solvent, and crystallization of the product .

Análisis De Reacciones Químicas

Types of Reactions

1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- IUPAC Name : 1-(2,6-dimethylpiperazin-1-yl)-2-methoxyethanone

- CAS Number : 1410583-01-5

The compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds. Its unique structure enhances its potential for various applications in chemistry and biology.

Medicinal Chemistry

1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one is primarily explored for its therapeutic potential. Its structural characteristics suggest it could exhibit significant biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various pathogens.

- Antiviral Activity : Initial studies indicate potential effectiveness against viral infections.

Case Study Example : A study evaluating piperazine derivatives found that modifications at the piperazine ring can lead to enhanced efficacy against specific bacterial strains, suggesting that similar modifications to this compound may yield beneficial results .

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in:

- Cyclization Reactions : These reactions can lead to the formation of complex cyclic structures that are valuable in drug development.

- Substitution Reactions : The methoxy group can be replaced with other functional groups to create derivatives with altered properties.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into oxides | Potassium permanganate, hydrogen peroxide |

| Reduction | Produces reduced forms of the compound | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replaces functional groups with others | Halogens, acids, bases |

Biological Evaluation

The pharmacological evaluation of this compound includes assessing its interaction with biological targets. Preliminary research suggests it may bind effectively to certain receptors, indicating potential as a therapeutic agent.

Example of Interaction Studies : Investigations into similar piperazine compounds have shown that modifications can enhance binding affinity to serotonin receptors, which are crucial for developing treatments for mood disorders .

Mecanismo De Acción

The mechanism of action of 1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and activity compared to other similar compounds.

Actividad Biológica

1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one, a piperazine derivative, has garnered attention due to its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article synthesizes available research findings on the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name: 1-(2,6-dimethylpiperazin-1-yl)-2-methoxyethanone

- CAS Number: 1410583-01-5

- Molecular Formula: C9H18N2O2

- Molecular Weight: 186.25 g/mol

Pharmacokinetics

Piperazine derivatives typically exhibit favorable pharmacokinetic properties such as good solubility and absorption. Specific studies on this compound have not been extensively documented; however, related compounds suggest it may possess:

- Absorption: Rapid absorption post-administration.

- Distribution: Wide distribution across tissues due to lipophilicity.

- Metabolism: Potential hepatic metabolism with possible involvement of cytochrome P450 enzymes.

- Excretion: Primarily renal excretion.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit antimicrobial properties. While direct studies on this compound are scarce, related compounds have shown effectiveness against various pathogens.

| Compound | Activity | Reference |

|---|---|---|

| Compound A (related piperazine) | Effective against E. coli | |

| Compound B (related piperazine) | Antifungal properties |

Antiviral Activity

Piperazine derivatives have been investigated for antiviral effects. For instance, certain modifications to piperazine structures have led to enhanced activity against viral infections such as Hepatitis C.

Case Studies

A notable case study involved a structural modification of a known autotaxin inhibitor leading to improved pharmacokinetic properties and efficacy in pulmonary fibrosis models. This highlights the potential for similar modifications in the design of new therapeutics based on this compound.

Propiedades

IUPAC Name |

1-(2,6-dimethylpiperazin-1-yl)-2-methoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-7-4-10-5-8(2)11(7)9(12)6-13-3/h7-8,10H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJIIGCYKAXDEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C(=O)COC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.